molecular formula C18H22N6O4 B2390478 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034468-72-7

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2390478
CAS RN: 2034468-72-7
M. Wt: 386.412
InChI Key: XLPSRKNUZHVQRW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

The chemical structure of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea contributes to the synthesis of complex molecules that have potential applications in various scientific fields. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represents a new class of cyclic dipeptidyl ureas, indicating the versatility of urea derivatives in generating pseudopeptidic compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Additionally, the reaction of 2,3-Dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione with alkyl carbamates to produce new β-tricarbonyl compounds further exemplifies the role of urea and its derivatives in organic synthesis (Saçmacı, Sa肯ac, Alkan, Sa肯ac, Sarar, & Şahin, 2008).

Biological Activity

Compounds related to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea have shown potential biological activities. For instance, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, showcasing the therapeutic potential of such molecules in medical research and drug development (Jiang & Hansen, 2011). Furthermore, the discovery of potent, orally active Src kinase inhibitors highlights the significance of triazine derivatives in oncology, demonstrating their potential in preclinical assays for tumor growth inhibition (Noronha et al., 2007).

Antimicrobial and Antioxidant Properties

The exploration of new heterocyclic nitrogen compounds starting from pyromellitic dianhydride, including the synthesis of compounds with potential antimicrobial activities, underscores the importance of chemical derivatives in the development of new antimicrobial agents (Abo-Bakr, Hassan, Temirek, & Mosallam, 2012). Similarly, the preparation and characterization of coumarin-substituted heterocyclic compounds, with demonstrated high antioxidant activities, reveal the potential of such compounds in addressing oxidative stress and related conditions (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-26-18-22-15(21-16(23-18)24-6-2-3-7-24)11-19-17(25)20-12-4-5-13-14(10-12)28-9-8-27-13/h4-5,10H,2-3,6-9,11H2,1H3,(H2,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSRKNUZHVQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

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